molecular formula C9H11NO2 B13196702 3,4-Dihydro-2h-1,5-benzodioxepin-6-amine CAS No. 115464-86-3

3,4-Dihydro-2h-1,5-benzodioxepin-6-amine

Cat. No.: B13196702
CAS No.: 115464-86-3
M. Wt: 165.19 g/mol
InChI Key: XLAHVEFEPBILOX-UHFFFAOYSA-N
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Description

3,4-Dihydro-2h-1,5-benzodioxepin-6-amine is a heterocyclic organic compound that features a benzodioxepin ring system with an amine group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2h-1,5-benzodioxepin-6-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives or 2-hydroxy-1-naphthaldehyde . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and crystallization to obtain the compound in a pure form. Recrystallization using solvents such as methanol is often employed to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2h-1,5-benzodioxepin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or acetone .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxepin derivatives .

Scientific Research Applications

3,4-Dihydro-2h-1,5-benzodioxepin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2h-1,5-benzodioxepin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with enzymes like DNA gyrase and sterol-14-alpha-demethylase, affecting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2h-1,5-benzodioxepin-6-amine is unique due to its specific amine substitution, which imparts distinct chemical and biological properties

Properties

CAS No.

115464-86-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-amine

InChI

InChI=1S/C9H11NO2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4H,2,5-6,10H2

InChI Key

XLAHVEFEPBILOX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C2OC1)N

Origin of Product

United States

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